molecular formula C14H10N2S B1229018 3-Phenylquinoxaline-2-thiol CAS No. 58861-61-3

3-Phenylquinoxaline-2-thiol

Cat. No.: B1229018
CAS No.: 58861-61-3
M. Wt: 238.31 g/mol
InChI Key: RZDZNIAZFJPDQC-UHFFFAOYSA-N
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Description

3-Phenylquinoxaline-2-thiol: is a heterocyclic compound characterized by a quinoxaline ring system substituted with a phenyl group at the third position and a thiol group at the second position.

Biochemical Analysis

Biochemical Properties

3-Phenylquinoxaline-2-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form stable complexes with metal ions, which can influence enzymatic activities. For instance, it has been observed to inhibit certain metalloproteases by chelating the metal ions required for their catalytic activity . Additionally, this compound can interact with thiol-containing proteins, potentially modifying their function through thiol-disulfide exchange reactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can inhibit enzymes by binding to their active sites or by chelating essential metal ions . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can interact with cofactors such as glutathione, which can influence its metabolic fate and detoxification . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate in certain cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These factors play a crucial role in determining the pharmacokinetics and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or interactions with targeting signals . The localization of this compound within these compartments can influence its ability to modulate cellular processes and interact with specific biomolecules . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinoxaline-2-thiol typically involves the condensation of o-phenylenediamine with 2-mercaptobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring system. The thiol group is introduced via nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often employ green chemistry principles, such as using environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylquinoxaline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Phenylquinoxaline-2-thiol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Phenylquinoxaline-2-thiol is unique due to the presence of both the phenyl and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-phenyl-1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDZNIAZFJPDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395157
Record name 3-phenylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58861-61-3
Record name 3-phenylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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